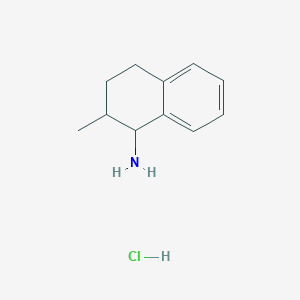

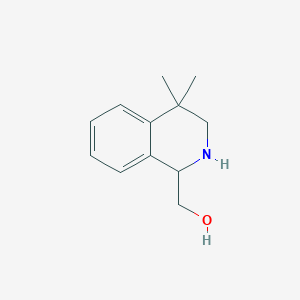

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular weight of 197.71 . It is a powder in physical form and has a storage temperature of room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride . The InChI code is 1S/C11H15N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-5,8,11H,6-7,12H2,1H3;1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 197.71 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives serve as key synthetic intermediates for various bioactive compounds. The acylation and subsequent stereoselective reduction processes enable the production of aminonaphthyl ketones and alcohols, highlighting the compound's role in the synthesis of complex molecules with specific stereochemistry (Men Wei-dong, 2013).

Advanced Organic Synthesis Techniques

The development of a large-scale, stereoselective process for the synthesis of specific enantiomers of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrates its importance in industrial organic synthesis. This process highlights the ability to achieve high purity and yield, which is crucial for pharmaceutical applications (Z. Han et al., 2007).

Mast Cell Stabilisation for Allergic Responses

Research into 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including derivatives of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, has uncovered potential applications in modulating allergic and inflammatory responses. Certain cyclic analogues demonstrate mast cell stabilizing activity, which could have therapeutic benefits in treating allergic conditions (J. Barlow et al., 2011).

Tumor Inhibitory and Antioxidant Activities

The structural flexibility of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows for the synthesis of derivatives with significant biological activities. Certain derivatives have been shown to possess tumor inhibitory and antioxidant properties, suggesting potential applications in cancer therapy and prevention (N. Hamdy et al., 2013).

Chemoenzymatic Routes to Cyclic α-Quaternary α-Amino Acid Enantiomers

The use of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine in chemoenzymatic processes to produce cyclic α-quaternary α-amino acid enantiomers showcases its role in the synthesis of complex chiral molecules. Such processes are vital for the production of pharmaceuticals and other biologically active compounds with specific optical properties (Xiang-Guo Li et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological processes .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in neuronal activity .

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in these pathways. The downstream effects can include changes in mood, cognition, and other neurological functions .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on serotonergic and noradrenergic signaling. By increasing the concentration of serotonin and norepinephrine in the synaptic cleft, it can enhance the signaling of these neurotransmitters and influence neuronal activity .

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-5,8,11H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWPUTVTDMLVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)

![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)

![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)

![1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2842034.png)

![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)

![N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2842046.png)